

Application Notes and Protocols for Diphenylsilane in Radical Deoxygenation Reactions

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Compound of Interest

Compound Name: **Diphenylsilane**

Cat. No.: **B1312307**

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Introduction

Diphenylsilane (Ph_2SiH_2) has emerged as a versatile and valuable reagent in modern organic synthesis. It serves as an efficient and less toxic alternative to traditional tin hydrides in radical reactions, most notably in the Barton-McCombie deoxygenation of alcohols.^{[1][2]} This protocol provides a detailed guide for the deoxygenation of a secondary alcohol, cyclohexanol, as a representative example. The reaction proceeds via a two-step sequence: the conversion of the alcohol to its corresponding S-methyl xanthate derivative, followed by a radical-initiated reduction using **diphenylsilane** and a radical initiator.^{[2][3]} This method is highly effective for the deoxygenation of secondary and tertiary alcohols.^[1]

Reaction Principle

The Barton-McCombie deoxygenation reaction is a two-step radical chain reaction.^{[3][4]} In the first step, the alcohol is converted into a thiocarbonyl derivative, in this case, an S-methyl xanthate. This is achieved by treating the alcohol with a strong base, followed by the addition of carbon disulfide and methyl iodide.^[5]

In the second step, the xanthate is treated with **diphenylsilane**, which acts as the hydrogen atom donor, and a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et_3B) with air.^{[2][6]} The initiator generates a radical that reacts with **diphenylsilane** to produce a silyl radical. This silyl radical then attacks the thiocarbonyl group of the xanthate, leading to the

fragmentation of the C-O bond and the formation of an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of **diphenylsilane** to yield the deoxygenated product and regenerate the silyl radical, thus propagating the radical chain.[1][4]

Quantitative Data Summary

The **diphenylsilane**-mediated deoxygenation of secondary alcohol xanthates provides good to excellent yields. The following table summarizes representative yields for the deoxygenation of various secondary alcohols via their S-methyl xanthates using **diphenylsilane**.

Entry	Starting Alcohol	Product	Yield (%)
1	Cyclohexanol	Cyclohexane	92
2	Cyclododecanol	Cyclododecane	95
3	(-)-Menthol	p-Menthan-2-ol	85
4	1-Adamantanol	Adamantane	98
5	Cholesterol	Cholestane	88

Experimental Protocols

Protocol 1: Synthesis of S-Methyl Xanthate from Cyclohexanol

This protocol details the conversion of cyclohexanol to its S-methyl xanthate derivative.

Materials:

- Cyclohexanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Carbon disulfide (CS₂)
- Methyl iodide (CH₃I)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
- Add anhydrous THF to the flask, followed by the dropwise addition of cyclohexanol (1.0 equivalent) at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
- After stirring for 1 hour at room temperature, add methyl iodide (1.5 equivalents) dropwise at 0 °C.

- Continue stirring at room temperature for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude S-methyl xanthate, which can be used in the next step without further purification.

Protocol 2: Deoxygenation of Cyclohexyl S-Methyl Xanthate with **Diphenylsilane**

This protocol describes the radical deoxygenation of the S-methyl xanthate derivative to the corresponding alkane.

Materials:

- Cyclohexyl S-methyl xanthate (from Protocol 1)
- **Diphenylsilane** (Ph_2SiH_2)
- Triethylborane (Et_3B), 1.0 M solution in hexanes
- Anhydrous toluene
- Air
- Silica gel for column chromatography
- Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar

- Syringe and syringe pump (optional, for slow addition)
- Inert atmosphere setup
- Rotary evaporator
- Chromatography column

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the crude cyclohexyl S-methyl xanthate (1.0 equivalent) and **diphenylsilane** (1.5 equivalents) in anhydrous toluene.
- To this solution, add triethylborane (0.2 equivalents, 1.0 M solution in hexanes) dropwise at room temperature.
- Introduce a gentle stream of air into the reaction mixture via a needle for 5-10 minutes to initiate the radical chain reaction.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using hexane as the eluent to afford the pure cyclohexane.

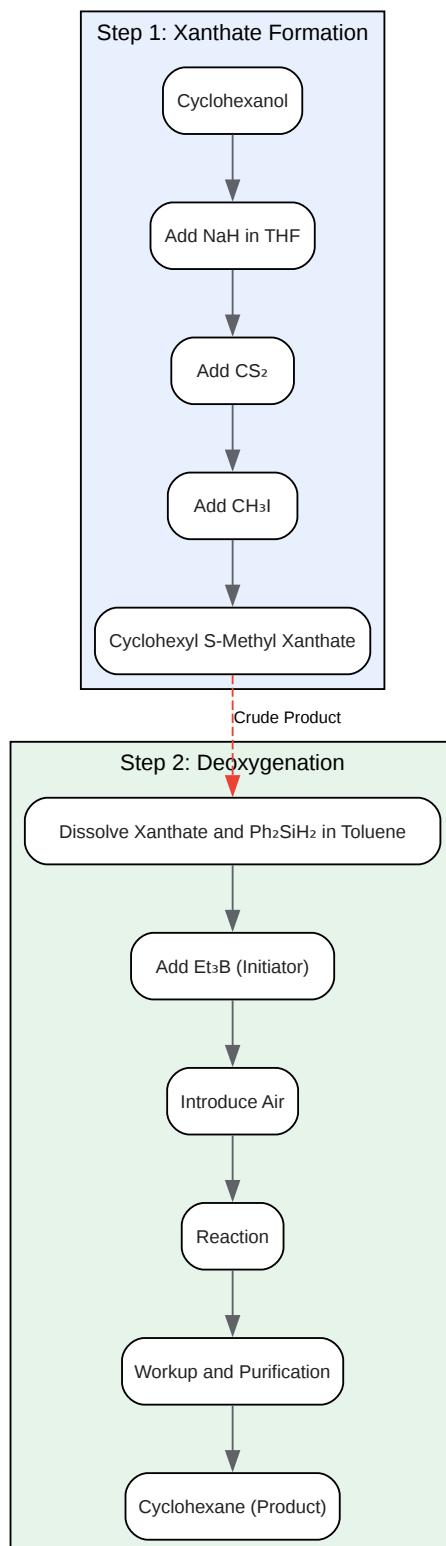
Safety Precautions

- **Diphenylsilane:** Handle in a well-ventilated fume hood. It is flammable and may cause skin and eye irritation.[\[1\]](#)
- Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.
- Carbon Disulfide: Highly flammable and toxic. Handle with extreme care in a fume hood.

- Methyl Iodide: A toxic and volatile liquid. Handle in a fume hood and wear appropriate personal protective equipment.
- Triethylborane: Pyrophoric and will ignite on contact with air. Handle as a solution in an inert solvent and use appropriate syringe techniques.

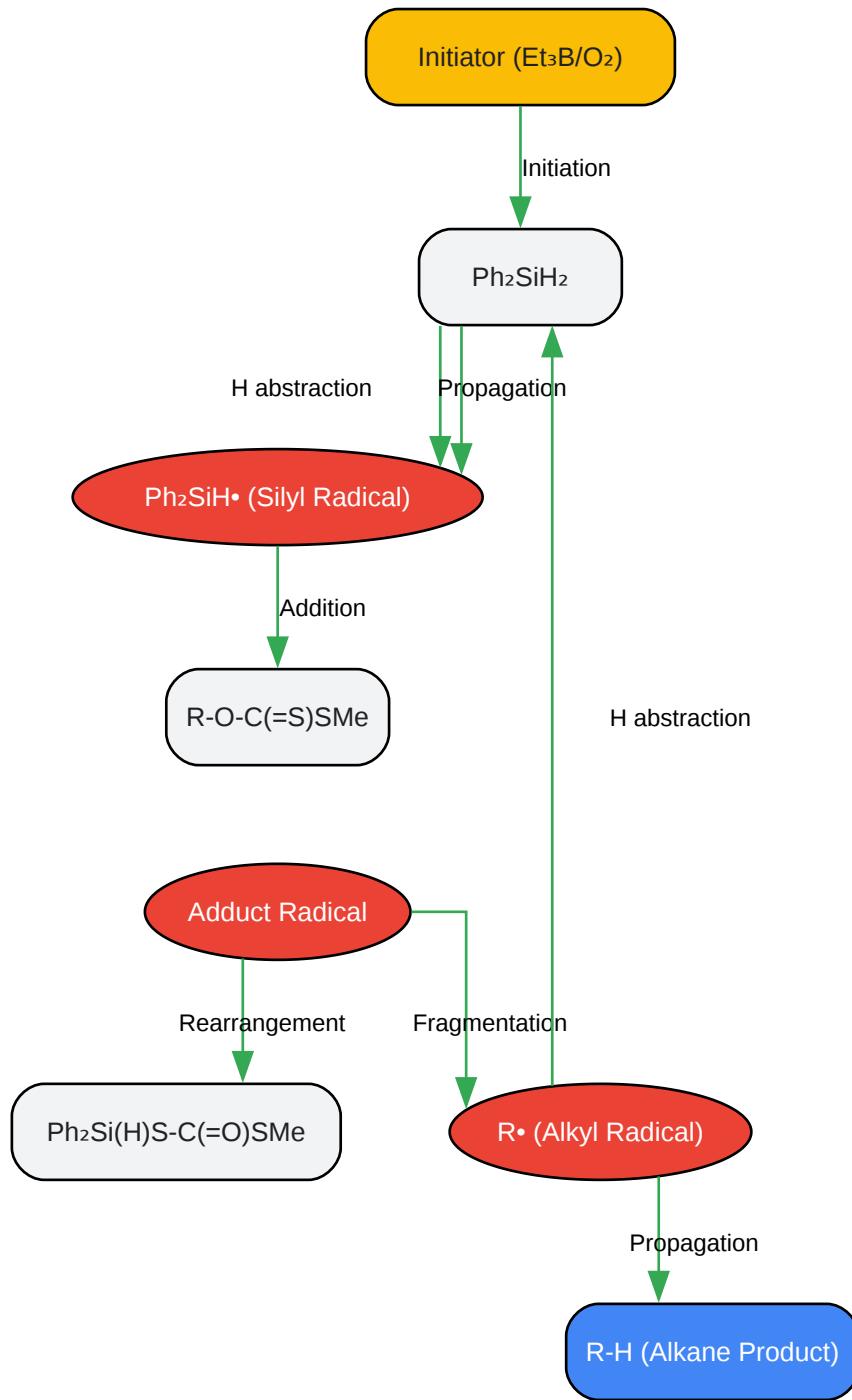
Diagrams

Overall Workflow for Diphenylsilane Deoxygenation

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Caption: Workflow for the deoxygenation of cyclohexanol using **diphenylsilane**.

Radical Chain Mechanism of Deoxygenation

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Caption: Simplified radical chain mechanism for the deoxygenation reaction.

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